3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound classified as a member of the triazole family. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. It features a triazole ring that is substituted with a 2-chlorophenylmethylthio group and a 4-methoxyphenyl group, contributing to its unique chemical properties and potential therapeutic effects. The molecular formula of this compound is C14H13ClN4OS, with a molecular weight of approximately 346.8 g/mol.
The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves several key steps:
The molecular structure of 3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine includes:
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClN4OS |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine |
| InChI Key | YXVAYMRODBYXIQ-UHFFFAOYSA-N |
| SMILES | CSC1=NN=C(N1)C1=CC=C(Cl)C=C1 |
3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions due to its functional groups:
The mechanism of action for 3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific biological targets:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and methanol |
3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has potential applications in various scientific fields:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4